molecular formula C9H12FNO2S B2986124 N-ethyl-2-fluoro-4-methanesulfonylaniline CAS No. 1864906-89-7

N-ethyl-2-fluoro-4-methanesulfonylaniline

Cat. No.: B2986124
CAS No.: 1864906-89-7
M. Wt: 217.26
InChI Key: UTXGKZQFKXUXRX-UHFFFAOYSA-N
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Description

N-ethyl-2-fluoro-4-methanesulfonylaniline (C₉H₁₂FNO₂S; molecular weight: 217.26 g/mol) is an aromatic amine derivative featuring a fluorine atom at the 2-position, a methanesulfonyl group at the 4-position, and an ethyl substituent on the aniline nitrogen. This compound is classified as a non-polymer with a formal charge of 0, 26 atoms, and 6 aromatic bonds . The sulfonyl group confers strong electron-withdrawing properties, while the fluorine atom enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical intermediates or agrochemical applications.

Properties

IUPAC Name

N-ethyl-2-fluoro-4-methylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-3-11-9-5-4-7(6-8(9)10)14(2,12)13/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXGKZQFKXUXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)S(=O)(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-ethyl-2-fluoro-4-methanesulfonylaniline typically involves the reaction of 2-fluoro-4-nitroaniline with ethylamine, followed by reduction and sulfonylation steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-ethyl-2-fluoro-4-methanesulfonylaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-ethyl-2-fluoro-4-methanesulfonylaniline is utilized in various scientific research fields, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-ethyl-2-fluoro-4-methanesulfonylaniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The methanesulfonyl group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare N-ethyl-2-fluoro-4-methanesulfonylaniline with three analogs:

2-(4-Methylphenyl)sulfonyl-N-phenylaniline (CAS 52914-18-8)

  • Formula: C₁₉H₁₇NO₂S
  • Molecular Weight : 323.41 g/mol
  • Key Features: Contains a methylphenyl sulfonyl group and a phenyl substituent. Higher lipophilicity (LogP: 5.72) due to bulky aromatic rings. Applications: Potential use in materials science or as a hydrophobic scaffold in drug design.
  • Contrast :
    • Larger molecular weight and aromaticity reduce solubility compared to the target compound.
    • Absence of fluorine limits metabolic stability enhancements .

NBD-TPEA (CAS 1111625-98-9)

  • Formula : C₂₄H₂₃N₇O₃
  • Molecular Weight : 457.49 g/mol
  • Key Features :
    • Benzoxadiazole core with nitro and pyridinylmethylamine groups.
    • Applications: Fluorescent probes or coordination chemistry due to nitro and amine functionalities.
  • Contrast :
    • Nitro group increases reactivity and polarity, diverging from the sulfonyl group’s electron-withdrawing effects.
    • Complex structure limits pharmacokinetic suitability compared to the simpler aniline derivative .

2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide

  • Formula : C₁₁H₁₀F₃N₂O₃
  • Molecular Weight : 290.21 g/mol
  • Key Features :
    • Trifluoromethyl and nitro substituents on the aromatic ring.
    • Applications: Agrochemicals or anti-inflammatory agents.
  • Contrast: Trifluoromethyl group enhances lipophilicity more than fluorine alone.

Comparative Data Table

Property This compound 2-(4-Methylphenyl)sulfonyl-N-phenylaniline NBD-TPEA 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
Molecular Formula C₉H₁₂FNO₂S C₁₉H₁₇NO₂S C₂₄H₂₃N₇O₃ C₁₁H₁₀F₃N₂O₃
Molecular Weight (g/mol) 217.26 323.41 457.49 290.21
LogP Not reported 5.72 Not reported Estimated >4 (trifluoromethyl/nitro)
Key Substituents -F, -SO₂CH₃, -NHCH₂CH₃ -SO₂C₆H₄CH₃, -NHC₆H₅ -NO₂, benzoxadiazole core -CF₃, -NO₂, -CONH-
Applications Drug intermediates, agrochemicals Hydrophobic scaffolds Fluorescent probes Agrochemicals, pharmaceuticals

Key Research Findings

  • Structural Efficiency : The target compound’s compact structure (MW 217.26) may improve membrane permeability compared to bulkier analogs like 2-(4-methylphenyl)sulfonyl-N-phenylaniline (MW 323.41) .
  • Electronic Effects : The fluorine and sulfonyl groups synergistically stabilize the aromatic ring, offering superior electronic modulation versus nitro or trifluoromethyl groups in other analogs .
  • Lipophilicity Balance : While the target’s LogP is unreported, analogs with trifluoromethyl/nitro groups (LogP >5) risk poor aqueous solubility, suggesting the fluorine-sulfonyl combination may optimize drug-likeness .

Biological Activity

N-ethyl-2-fluoro-4-methanesulfonylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a distinctive chemical structure characterized by the following components:

  • Ethyl group : Enhances lipophilicity, potentially improving membrane permeability.
  • Fluorine atom : Often increases metabolic stability and can influence biological activity.
  • Methanesulfonyl group : Known for enhancing solubility and bioavailability.

Molecular Formula

The molecular formula for this compound is C9H12FNO2SC_9H_{12}FNO_2S.

Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific enzymes and pathways:

  • Inhibition of JAK Kinases : This compound has been identified as a potential inhibitor of Janus kinases (JAKs), particularly JAK1 and TYK2. JAKs are crucial in the signaling pathways of various cytokines involved in inflammatory responses and immune regulation .
  • Anticancer Activity : The compound has shown promise in treating various cancers, including prostate cancer and melanoma. Its mechanism involves disrupting the signaling pathways that promote tumor growth and survival .
  • Epigenetic Regulation : It is also noted for its role in epigenetic modulation, particularly through inhibiting bromodomain proteins that recognize acetylated lysines on histones, thereby affecting gene expression related to cell proliferation and survival .

Study 1: JAK Inhibition

In a study assessing the effects of this compound on JAK-mediated signaling, researchers found that treatment led to a significant reduction in IL-6 levels in vitro. This suggests its potential utility in conditions characterized by chronic inflammation, such as rheumatoid arthritis .

Study 2: Antitumor Effects

Another investigation demonstrated that the compound inhibited cell proliferation in prostate cancer cell lines. The study reported a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic use .

StudyTargetFindings
1JAK1Reduced IL-6 levels; potential for inflammatory diseases
2Prostate CancerDose-dependent inhibition of cell proliferation

Pharmacological Profile

The pharmacological profile of this compound showcases its versatility:

  • Anti-inflammatory properties : Effective in reducing pro-inflammatory cytokines.
  • Antitumor efficacy : Demonstrated activity against various cancer cell lines.

Toxicity and Safety

Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

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